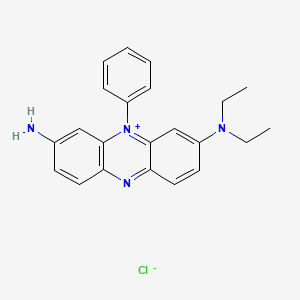

C22H23ClN4

Beschreibung

Eigenschaften

CAS-Nummer |

4569-86-2 |

|---|---|

Molekularformel |

C22H23ClN4 |

Molekulargewicht |

378.9 g/mol |

IUPAC-Name |

N,N-diethyl-8-imino-10-phenylphenazin-2-amine;hydrochloride |

InChI |

InChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H |

InChI-Schlüssel |

MOVNSGGBTSIUGX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis of Clozapine (C22H23ClN4): A Comprehensive Technical Guide

Introduction: The Significance of Clozapine

Clozapine, with the chemical formula C22H23ClN4, is an atypical antipsychotic medication that holds a unique position in the treatment of schizophrenia.[1] It is often considered the "gold standard" for treatment-resistant schizophrenia and is also utilized to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1] Unlike typical antipsychotics, clozapine exhibits a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors.[2][3] This multifaceted mechanism of action is believed to be responsible for its superior efficacy in a subset of patients, although it also contributes to a significant side effect profile that necessitates careful patient monitoring.[2][3] The synthesis of this structurally complex dibenzodiazepine derivative has been a subject of considerable interest, with several pathways developed to achieve its efficient production.[4][5] This in-depth technical guide will provide a detailed exploration of the most prominent synthesis pathway for clozapine, delving into the underlying reaction mechanisms and providing practical, field-proven experimental protocols.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of clozapine (1) reveals a key disconnection at the amidine functionality, leading back to the tricyclic lactam, 8-chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one (2). This lactam can be formed via an intramolecular amide bond formation from the diamine intermediate (3). The diarylamine linkage in (3) can be forged through a copper-catalyzed Ullmann condensation between an aniline derivative (4) and an anthranilic acid derivative (5). This retrosynthetic strategy forms the basis of a widely employed and robust synthesis of clozapine.

Caption: Retrosynthetic analysis of Clozapine.

This guide will focus on a common and well-documented synthetic route, which can be broken down into four key stages:

-

Ullmann Condensation: Formation of the diarylamine backbone.

-

Nitro Group Reduction: Conversion of the nitro group to a primary amine.

-

Intramolecular Cyclization: Formation of the dibenzodiazepinone core.

-

Amidation: Introduction of the N-methylpiperazine moiety to yield clozapine.

Part 1: Synthesis of the Diarylamine Intermediate via Ullmann Condensation

The initial step in this synthetic sequence is the copper-catalyzed N-arylation of an anthranilic acid derivative with a substituted aniline, a classic example of an Ullmann condensation.[7] This reaction establishes the crucial diarylamine linkage that forms the backbone of the clozapine molecule.

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation has been the subject of extensive study, with evidence supporting a pathway involving organocopper intermediates.[6][8][9] The currently accepted mechanism proceeds through the following key steps:

-

Formation of a Copper(I) Amide: In the presence of a base, the amine starting material is deprotonated to form an amide, which then reacts with a copper(I) salt (often generated in situ) to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) amide complex, forming a transient copper(III) intermediate.

-

Reductive Elimination: This copper(III) species is unstable and rapidly undergoes reductive elimination to form the desired C-N bond of the diarylamine and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Caption: Generalized mechanism of the Ullmann Condensation.

Experimental Protocol: Synthesis of 2-(4-Chloro-2-nitrophenylamino)benzoic acid

This protocol describes the synthesis of the diarylamine intermediate from 2-chlorobenzoic acid and 4-chloro-2-nitroaniline.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzoic acid | 156.57 | 15.65 g | 0.1 |

| 4-Chloro-2-nitroaniline | 172.57 | 17.25 g | 0.1 |

| Anhydrous Potassium Carbonate | 138.21 | 27.64 g | 0.2 |

| Copper(I) Iodide | 190.45 | 1.90 g | 0.01 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (15.65 g, 0.1 mol), 4-chloro-2-nitroaniline (17.25 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and copper(I) iodide (1.90 g, 0.01 mol).

-

Add N,N-dimethylformamide (200 mL) to the flask.

-

Heat the reaction mixture to 140-150 °C with stirring for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to afford the crude product.

-

Recrystallization from ethanol or acetic acid can be performed for further purification.

Expected Yield: Approximately 70-80%.

Part 2: Reduction of the Nitro Group

The second stage involves the reduction of the nitro group on the diarylamine intermediate to a primary amine. This transformation is crucial for the subsequent intramolecular cyclization step. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being common choices.[10]

Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine is a well-established transformation that proceeds through a series of intermediates. When using a metal catalyst such as Raney Nickel and hydrogen gas, the mechanism involves the stepwise reduction of the nitro group on the catalyst surface. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the primary amine.

Caption: Stepwise reduction of a nitro group to an amine.

Experimental Protocol: Synthesis of 2-(2-Amino-4-chlorophenylamino)benzoic acid

This protocol details the reduction of the nitro-substituted diarylamine using Raney Nickel as the catalyst.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-Chloro-2-nitrophenylamino)benzoic acid | 308.69 | 30.87 g | 0.1 |

| Raney Nickel | - | ~3 g (slurry in water) | - |

| Ethanol | 46.07 | 300 mL | - |

| Hydrogen Gas | 2.02 | - | - |

Procedure:

-

To a hydrogenation vessel, add 2-(4-chloro-2-nitrophenylamino)benzoic acid (30.87 g, 0.1 mol) and ethanol (300 mL).

-

Carefully add the Raney Nickel slurry (~3 g).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. The product is often used in the next step without further purification.

Expected Yield: Quantitative.

Part 3: Intramolecular Cyclization to the Dibenzodiazepinone Core

The third stage is the intramolecular cyclization of the di-amino compound to form the tricyclic lactam, 8-chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one. This reaction is typically achieved by heating the substrate in a high-boiling solvent, often with a catalytic amount of acid.[11]

Mechanism of Intramolecular Cyclization

The intramolecular cyclization proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group attacks the carboxylic acid moiety of the same molecule. This is an intramolecular condensation reaction that results in the formation of the seven-membered diazepine ring with the elimination of a molecule of water. The reaction is driven to completion by the removal of water, often by azeotropic distillation.

Caption: Mechanism of intramolecular cyclization.

Experimental Protocol: Synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one

This protocol outlines the thermal cyclization of the di-amino intermediate.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2-Amino-4-chlorophenylamino)benzoic acid | 278.71 | 27.87 g | 0.1 |

| Xylene | - | 250 mL | - |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(2-amino-4-chlorophenylamino)benzoic acid (27.87 g, 0.1 mol) and xylene (250 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing for 12-16 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold xylene and then with hexane.

-

Dry the product in a vacuum oven.

Expected Yield: 85-95%.

Part 4: Final Amidation to Clozapine

The final step in the synthesis is the conversion of the tricyclic lactam to clozapine by introducing the N-methylpiperazine side chain. This is typically achieved by first activating the lactam carbonyl group, followed by nucleophilic attack by N-methylpiperazine. A common method involves the use of phosphorus oxychloride (POCl3) to form a reactive imidoyl chloride intermediate, or titanium tetrachloride (TiCl4) to facilitate the direct amidation.[5][12]

Mechanism of Lactam to Amidine Conversion

When using phosphorus oxychloride, the lactam carbonyl oxygen attacks the electrophilic phosphorus atom, leading to the formation of a phosphate ester intermediate. This intermediate then eliminates a phosphate derivative to form a reactive imidoyl chloride. N-methylpiperazine then acts as a nucleophile, attacking the imidoyl chloride carbon. Subsequent elimination of HCl yields the final clozapine product.

When titanium tetrachloride is used, it acts as a Lewis acid, coordinating to the lactam carbonyl oxygen and making the carbonyl carbon more electrophilic. This facilitates the direct nucleophilic attack of N-methylpiperazine.

Caption: Mechanism of the final amidation step using POCl₃.

Experimental Protocol: Synthesis of Clozapine

This protocol describes the final conversion of the dibenzodiazepinone to clozapine.[5][13]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one | 260.70 | 26.07 g | 0.1 |

| Phosphorus Oxychloride (POCl3) | 153.33 | 45 mL | 0.49 |

| N,N-Dimethylaniline | 121.18 | 12.12 g | 0.1 |

| N-Methylpiperazine | 100.16 | 30.05 g | 0.3 |

| Toluene | - | 200 mL | - |

Procedure:

-

In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend 8-chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one (26.07 g, 0.1 mol) in phosphorus oxychloride (45 mL, 0.49 mol).

-

Add N,N-dimethylaniline (12.12 g, 0.1 mol) dropwise with stirring.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and slowly add it to a stirred mixture of crushed ice and toluene (200 mL).

-

Carefully neutralize the mixture with a 40% aqueous sodium hydroxide solution while keeping the temperature below 20 °C.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).

-

Combine the organic layers and add N-methylpiperazine (30.05 g, 0.3 mol).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and wash it with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude clozapine can be purified by recrystallization from acetone or ethanol to yield a yellow crystalline solid.[14]

Expected Yield: 60-70%.

Conclusion

The synthesis of clozapine is a multi-step process that relies on classic organic transformations, including the Ullmann condensation and intramolecular cyclization, to construct its complex tricyclic core. Understanding the mechanisms behind each synthetic step is crucial for optimizing reaction conditions and troubleshooting potential issues. The provided protocols offer a robust and field-tested approach to the laboratory-scale synthesis of this important antipsychotic drug. As with any chemical synthesis, adherence to safety protocols and careful execution of each step are paramount to achieving a successful outcome. The continued study and refinement of synthetic routes to clozapine and its analogs remain an active area of research, driven by the ongoing need for effective treatments for severe mental illness.

References

-

Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

- Wenthur, C. J., Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Clozapine. ACS Chemical Neuroscience, 4(7), 1018–1025.

-

Wenthur, C. J., Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Clozapine. ACS Publications. Retrieved from [Link]

- Reddy, L. M., et al. (2020). A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid. Arabian Journal of Chemistry, 13(7), 6047-6053.

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

- Macdonald, G. J., et al. (2018). Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs.

- Bhosle, S. D., et al. (2023). Review on Synthetic Approaches toward the Synthesis of Clozapine, an Antipsychotic Drug. Organic Process Research & Development, 27(9), 1599–1619.

- Moutayakine, D., Burke, A. J. (2024). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Beilstein Journal of Organic Chemistry, 20, 193–204.

- WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents. (n.d.).

-

Ullmann Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Moutayakine, D., Burke, A. J. (2024). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. PubMed. Retrieved from [Link]

-

The original synthesis steps of clozapine. Compound 14,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Modification of the clozapine structure by parallel synthesis | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

- DE4341987C1 - Process for the preparation of clozapine - Google Patents. (n.d.).

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from [Link]

- Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Adab Al-Rafidayn, 21(8), 19-29.

- Chen, H., et al. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. RSC Advances, 11(34), 20974-20982.

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. Retrieved from [Link]

- González-López, M., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2348.

- Stuart, D. R., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(23), 8818–8821.

- Yang, J., et al. (2015). POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides. Organic Letters, 17(4), 809–811.

- Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science, 21(8), 19-29.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Clozapine synthesis - chemicalbook [chemicalbook.com]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs [beilstein-journals.org]

- 13. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]

- 14. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Physicochemical Properties of Clozapine

Introduction

Clozapine, with the chemical formula C₁₈H₁₉ClN₄, is a tricyclic dibenzodiazepine that was the first of the atypical antipsychotic medications to be developed.[1][2] It is primarily utilized in the management of treatment-resistant schizophrenia and is also indicated for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1] Unlike typical antipsychotics, clozapine exhibits a unique pharmacological profile, characterized by a lower affinity for dopamine D₂ receptors and a high affinity for a wide range of other neurotransmitter receptors, which is thought to contribute to its efficacy and reduced incidence of extrapyramidal side effects.[2] This guide provides a comprehensive overview of the core physicochemical properties of clozapine, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties of Clozapine

The physicochemical characteristics of a drug molecule are fundamental to its formulation, delivery, pharmacokinetic profile, and ultimately its therapeutic efficacy. Clozapine is a pale yellow crystalline powder that is practically odorless and tasteless.[3][4]

| Property | Value | References |

| IUPAC Name | 8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1][5]diazepine | [1] |

| CAS Number | 5786-21-0 | [1][6] |

| Molecular Formula | C₁₈H₁₉ClN₄ | [1][6] |

| Molecular Weight | 326.83 g/mol | [1][6] |

| Melting Point | 183-184 °C | [1][2][6] |

| Boiling Point | 482.71°C (estimated) | [3][7] |

| Solubility | ||

| Water | <0.01% w/w at 25°C (practically insoluble) | [6] |

| Chloroform | >20% w/w at 25°C (highly soluble) | [2][6] |

| Acetone | >5% w/w at 25°C | [2][6] |

| Ethanol | 4.0% w/w at 25°C | [2][6] |

| DMSO | ~12.5 mg/mL | [5] |

| pKa | pKa₁ = 3.70, pKa₂ = 7.60 | [6] |

| LogP (Octanol/Water) | Varies with pH: 0.4 (pH 2), 600 (pH 7), 1000 (pH 7.4) | [6] |

| UV Absorption Maxima (in Ethanol) | 215, 230, 261, 297 nm | [6] |

| Appearance | Pale yellow crystalline powder | [3][4] |

Detailed Elucidation of Physicochemical Parameters

Solubility: Clozapine's solubility is a critical determinant of its bioavailability. It is a lipophilic compound with very low aqueous solubility, which increases in acidic conditions due to the basic nature of the piperazine ring.[1][3][6] Its high solubility in organic solvents like chloroform and acetone is indicative of its nonpolar character.[2][6] This solubility profile influences its dissolution rate in the gastrointestinal tract and necessitates careful formulation strategies to ensure adequate absorption.

pKa and LogP: The presence of two basic nitrogen atoms in the piperazine moiety gives clozapine two pKa values, 3.70 and 7.60.[6] At physiological pH (around 7.4), a significant portion of clozapine molecules will be ionized. The octanol/water partition coefficient (LogP) is highly pH-dependent, reflecting the change in ionization state.[6] The high LogP value at physiological pH indicates good membrane permeability, a key factor for its absorption and ability to cross the blood-brain barrier.[6]

Crystal Structure: Clozapine exists as a crystalline solid.[2][6] The crystal lattice energy can significantly impact its solubility and dissolution rate. Studies have explored the formation of multicomponent crystals of clozapine to enhance its solubility and bioavailability.[8]

Experimental Protocol: Quantification of Clozapine in Human Plasma by HPLC-UV

The therapeutic drug monitoring of clozapine is crucial for optimizing dosage and minimizing adverse effects. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust method for this purpose.[9][10][11]

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography (C18 column): Clozapine is a moderately nonpolar molecule, making a nonpolar stationary phase like C18 ideal for its retention and separation from more polar plasma components.

-

Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic component controls the retention time of clozapine, while the buffer maintains a stable pH to ensure consistent ionization and peak shape. The addition of a small amount of an amine modifier like triethylamine can help to reduce peak tailing by masking residual silanol groups on the silica-based column packing.[11]

-

UV Detection: Clozapine has significant UV absorbance at specific wavelengths (e.g., 250 nm), allowing for sensitive and selective detection.[11]

-

Internal Standard: The use of an internal standard (e.g., diazepam) is essential to correct for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the quantification.[11]

-

Liquid-Liquid Extraction: This sample preparation step is necessary to remove proteins and other interfering substances from the plasma matrix, which could otherwise interfere with the chromatographic analysis and damage the column.[11]

Step-by-Step Methodology:

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of clozapine in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of working standard solutions by serial dilution in drug-free human plasma to cover the therapeutic range (e.g., 25 to 2000 ng/mL).[11]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample (standard, QC, or unknown), add a known amount of the internal standard (e.g., diazepam).[11]

-

Add 5 mL of an extraction solvent (e.g., diethyl ether) and vortex for 2 minutes to ensure thorough mixing.[11]

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV-VIS detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% triethylamine (e.g., in a 40:10:50 ratio), adjusted to a suitable pH.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 50 µL.[11]

-

Detection Wavelength: 250 nm.[11]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of clozapine to the internal standard against the nominal concentration of the standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of clozapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Metabolism

Mechanism of Action:

Clozapine's therapeutic effects are believed to be mediated through its antagonist activity at various neurotransmitter receptors. It has a relatively low affinity for dopamine D₂ receptors, which is thought to be responsible for its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2] In contrast, it exhibits high affinity for serotonin 5-HT₂ₐ receptors, and antagonism at these receptors is a key component of its atypical profile.[1] Clozapine also interacts with a variety of other receptors, including dopaminergic (D₁, D₃, D₄), serotonergic (5-HT₂c, 5-HT₃, 5-HT₆, 5-HT₇), adrenergic (α₁), cholinergic (muscarinic), and histaminergic (H₁) receptors.[2][5] This complex pharmacology likely contributes to its broad spectrum of clinical effects.

Metabolic Pathways:

Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[12] The two main metabolic pathways are N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine N-oxide.[12][13]

-

N-demethylation: This pathway is primarily catalyzed by CYP1A2 and CYP3A4, with a minor contribution from CYP2D6.[12][13] Norclozapine is the major active metabolite of clozapine and has some pharmacological activity, though it is not considered an effective antipsychotic on its own.[1][12]

-

N-oxidation: The formation of the inactive metabolite, clozapine N-oxide, is mainly catalyzed by CYP1A2.[12]

Factors that influence the activity of these CYP enzymes, such as co-administered drugs (e.g., fluvoxamine, ciprofloxacin) and lifestyle factors (e.g., smoking), can significantly alter the plasma concentrations of clozapine and its metabolites.[1][13]

Caption: Metabolic pathways of Clozapine.

References

-

Wikipedia. Clozapine. [Link]

-

The Merck Index. Clozapine. [Link]

-

PubMed. Comparison of three analytical methods for quality control of clozapine tablets. [Link]

-

PubChem. Clozapine. [Link]

-

Cheméo. Clozapine (CAS 5786-21-0) - Chemical & Physical Properties. [Link]

-

PubMed. Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review. [Link]

-

ResearchGate. (PDF) Clozapine working paper. [Link]

-

Solubility of Things. Clozapine. [Link]

-

Oxford Academic. Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review. [Link]

-

ResearchGate. Determination of Clozapine in Human Plasma by High – Performance Liquid Chromatography with UV – VIS Detector. [Link]

-

NCBI Bookshelf. Clozapine Therapy and CYP Genotype. [Link]

-

PubMed Central. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics. [Link]

-

ClinPGx. Clozapine Pathway, Pharmacokinetics. [Link]

-

MDPI. Metabolic Side Effects from Antipsychotic Treatment with Clozapine Linked to Aryl Hydrocarbon Receptor (AhR) Activation. [Link]

-

ResearchGate. The main clozapine metabolic pathways and pharmacokinetic interactions. [Link]

-

PubMed Central. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry. [Link]

-

ACS Publications. Multicomponent Crystals of Clozapine with Improved Solubility: A Combined Theoretical and Experimental Strategy on Coformer Screening and Structure–Property. [Link]

-

ResearchGate. Chemical structure of clozapine. [Link]

Sources

- 1. Clozapine - Wikipedia [en.wikipedia.org]

- 2. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clozapine CAS#: 5786-21-0 [m.chemicalbook.com]

- 4. Clozapine | 5786-21-0 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Clozapine [drugfuture.com]

- 7. 5786-21-0 CAS MSDS (Clozapine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of three analytical methods for quality control of clozapine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation and Characterization of C22H23ClN4 (Clozapine)

Introduction: The Imperative for Rigorous Characterization

The molecular formula C22H23ClN4 corresponds to Clozapine , a tricyclic dibenzodiazepine that stands as a cornerstone in psychopharmacology.[1][2] First synthesized in 1956, it was the first "atypical" antipsychotic, revolutionizing the management of treatment-resistant schizophrenia.[3][4] Unlike first-generation antipsychotics, Clozapine exhibits a unique receptor binding profile, with lower affinity for dopamine D2 receptors and significant activity at serotonin, histamine, adrenergic, and muscarinic receptors.[2][4] This complex pharmacology is responsible for its superior efficacy in patients who do not respond to other medications and its reduced risk of certain side effects, but it also necessitates stringent quality control.[3][5]

For drug development professionals and researchers, the unambiguous confirmation of Clozapine's molecular structure is not merely an academic exercise. It is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. Any deviation, from process-related impurities to degradation products, could have profound clinical implications.[6] This guide provides an in-depth, technically-grounded framework for the structural elucidation of Clozapine, treating the various analytical techniques not as isolated steps, but as a cohesive, self-validating system. We will explore the causality behind each experimental choice, moving from initial mass confirmation to the definitive three-dimensional structure.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first logical step in structural analysis. Its primary function is to provide an exact molecular weight, which serves as a powerful validation of the elemental formula (this compound). For a molecule like Clozapine, which is often analyzed from complex matrices like human plasma, the selectivity and sensitivity of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.[7][8] Electrospray Ionization (ESI) is the preferred ionization method as it is a "soft" technique, minimizing fragmentation and maximizing the abundance of the protonated molecular ion [M+H]+, which is crucial for confirmation.

Quantitative Data: Expected Mass Ions

| Ion Species | Description | Expected m/z (Monoisotopic) |

| [M]+ | Molecular Ion | 326.16 |

| [M+H]+ | Protonated Molecule | 327.17 |

| [M+Na]+ | Sodium Adduct | 349.15 |

Note: The presence of the Chlorine-37 isotope will result in a characteristic [M+2] or [M+H+2]+ peak at approximately one-third the intensity of the Chlorine-35 peak, providing an additional layer of confirmation.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve a reference standard of Clozapine (1 mg/mL) in a suitable organic solvent like methanol or acetonitrile. For analyses from plasma or serum, a protein precipitation step (e.g., with acetonitrile) or a liquid-liquid extraction is required to remove interferences.[1][7][9]

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column (e.g., Waters XBridge™ Premier BEH™ C18).[9]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical. Formic acid aids in the protonation of Clozapine for positive ion mode detection.

-

Flow Rate: Approximately 0.4-0.6 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Full Scan (to identify the [M+H]+ ion) and Multiple Reaction Monitoring (MRM) for quantitative analysis.[7][9]

-

MRM Transitions: For structural confirmation and quantification, specific precursor-to-product ion transitions are monitored. A widely documented transition for Clozapine is m/z 327 → m/z 270.[7][8] This fragmentation corresponds to the loss of a portion of the piperazine ring, a characteristic structural feature.

-

Workflow & Data Validation

The MS workflow is designed for systematic validation. The initial full scan confirms the mass of the parent molecule, which must align with the calculated mass of this compound. The subsequent MS/MS fragmentation provides a "fingerprint" that is characteristic of the Clozapine structure.

Caption: Mass Spectrometry workflow for Clozapine confirmation.

Part 2: Definitive Connectivity via NMR Spectroscopy

Expertise & Rationale: While MS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity, revealing the carbon-hydrogen framework. It is the gold standard for determining the structure of organic molecules in solution. For Clozapine, both ¹H and ¹³C NMR are required. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by showing the number and types of carbon atoms. The unique tricyclic structure of Clozapine, with its aromatic protons, diazepine ring, and piperazine moiety, gives rise to a complex but interpretable set of spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified Clozapine sample in ~0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for adequate resolution of the complex aromatic region.

-

Experiments: Acquire a standard ¹H spectrum, a ¹³C{¹H} (proton-decoupled) spectrum, and consider 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of all proton and carbon signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024 or more scans due to the lower natural abundance of ¹³C, with a longer relaxation delay (2-5 seconds).

-

Data Interpretation: Predicted Chemical Shifts

The interpretation relies on matching the observed signals to the known structure of Clozapine. The chemical shifts (δ) are highly diagnostic of the electronic environment of each nucleus.

| Proton Type (¹H) | Predicted δ (ppm) Range | Key Features |

| Aromatic Protons | 6.8 - 7.5 | Complex multiplet patterns due to coupling. |

| NH (Diazepine Ring) | ~5.0 (broad) | Signal may exchange with D₂O. |

| CH₂ (Piperazine Ring) | 3.3 - 3.7 | Two distinct signals, often triplets. |

| N-CH₃ (Piperazine) | ~2.5 | Singlet, integrates to 3 protons. |

| Carbon Type (¹³C) | Predicted δ (ppm) Range |

| Aromatic Carbons | 120 - 155 |

| C=N (Amidine) | ~162 |

| CH₂ (Piperazine Ring) | 45 - 55 |

| N-CH₃ (Piperazine) | ~47 |

Note: These are approximate values. Actual shifts depend on solvent and concentration.

Logical Flow for NMR-Based Structure Confirmation

The process is a logical deduction. The number of signals in ¹³C NMR confirms the number of unique carbons. The integration of ¹H signals confirms the proton count in each environment. Finally, coupling patterns in ¹H and correlations in 2D spectra piece the fragments together, validating the complete connectivity of the Clozapine molecule.

Caption: Logical workflow for NMR-based structural elucidation.

Part 3: Unambiguous 3D Structure via X-ray Crystallography

Expertise & Rationale: While NMR confirms connectivity, Single-Crystal X-ray Diffraction (SCXRD) provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[10] This technique is invaluable for confirming absolute stereochemistry (if applicable) and analyzing intermolecular interactions, which can influence physical properties like solubility and stability.[10] Obtaining a publication-quality crystal structure is the definitive endpoint for the characterization of a new pharmaceutical solid form.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step):

-

Rationale: This is often the most challenging part. The goal is to grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).

-

Method: Slow evaporation is a common technique. Dissolve purified Clozapine in a suitable solvent system (e.g., acetone-petroleum ether) to near saturation in a clean vial.[2] Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. Other methods include vapor diffusion and cooling crystallization.

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the model against the experimental data until the calculated and observed diffraction patterns match closely.

-

Data Validation and Interpretation

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. This provides irrefutable evidence of the tricyclic benzodiazepine structure, the substitution pattern, and the conformation of the flexible piperazine ring. This data serves as the final, self-validating check against the hypotheses derived from MS and NMR.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion: A Triad of Self-Validating Evidence

The structural elucidation of this compound (Clozapine) is not achieved by a single technique but by the convergence of evidence from a triad of orthogonal analytical methods.

-

Mass Spectrometry validates the elemental formula .

-

NMR Spectroscopy confirms the atomic connectivity .

-

X-ray Crystallography defines the three-dimensional structure .

Each technique provides a piece of the puzzle, and their collective agreement forms a self-validating system that ensures the identity and integrity of the molecule. This rigorous, multi-faceted approach is the bedrock of modern pharmaceutical science, guaranteeing that the Clozapine administered to patients is precisely the molecule it is intended to be.

References

-

Aravagiri, M., & Marder, S. R. (2001). Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 301–311. [Link]

-

Waters Corporation. (n.d.). Rapid Analysis of Clozapine and Norclozapine in Plasma for Clinical Research. Waters. Retrieved from [Link]

-

Sun, P., & Miller, V. P. (n.d.). Ultrafast Analysis of Clozapine and Norclozapine in Serum Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Clozapine. PubChem. Retrieved from [Link]

-

Lieberman, J. A., & Ledesma, D. (2019). Classics in Chemical Neuroscience: Clozapine. ACS Chemical Neuroscience, 10(7), 3145–3157. [Link]

-

Bhosle, S. D., Itage, S. V., Jadhav, K. A., & Bhosale, R. S. (2023). Review on Synthetic Approaches toward the Synthesis of Clozapine, an Antipsychotic Drug. Organic Process Research & Development, 27(9), 1599–1613. [Link]

-

Cheng, C., Chen, J., Li, Y., Zhang, J., Wang, J., & Zhang, J. (2023). Multicomponent Crystals of Clozapine with Improved Solubility: A Combined Theoretical and Experimental Strategy on Coformer Screening and Structure–Property Relationship. Crystal Growth & Design, 23(9), 6563–6577. [Link]

-

Rao, L. V., Snyder, M. L., & Vallaro, G. M. (2009). Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. Journal of Clinical Laboratory Analysis, 23(6), 394–398. [Link]

-

Khan, I., & Sharma, P. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 801-807. [Link]

-

Soni, R. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. Retrieved from [Link]

-

Chokhawala, K., & Stevens, L. (2023). Clozapine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Garipelli, N., et al. (2014). Synthesis and Evaluation of Clozapine and its Related Compounds. International Journal of Pharmaceutical Sciences and Nanotechnology, 7(1), 2321-2328. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 7. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Theoretical Modeling and Computational Analysis of C22H23ClN4

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals

Preamble: From Molecular Formula to Therapeutic Hypothesis

In modern drug discovery, the journey from a simple molecular formula to a viable clinical candidate is increasingly navigated through the digital realm. Computational chemistry and theoretical modeling are no longer ancillary techniques but core components of the discovery pipeline, enabling researchers to predict molecular behavior, optimize interactions, and de-risk candidates long before expensive synthesis and in vitro testing commence.[1][2][3]

This guide addresses the hypothetical novel chemical entity C22H23ClN4. As this specific formula does not correspond to a widely documented compound, we will approach it as a prototypical drug discovery project. The elemental composition—rich in carbon, hydrogen, and nitrogen, with a chlorine atom—is characteristic of many kinase inhibitors, a class of drugs pivotal in oncology and immunology.[4] Therefore, for the purposes of this technical guide, we will posit "Hypothetical Compound 1" (HC1) with the formula this compound as a potential kinase inhibitor.

This document provides a comprehensive, methodology-focused framework for the in silico characterization of HC1. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the strategic reasoning behind each computational choice. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol forms a self-validating system for generating robust, reliable, and actionable data.

Part 1: Foundational Analysis: Quantum Chemical Characterization of HC1

Before assessing the interaction of HC1 with a biological target, we must first understand its intrinsic properties at the electronic level. Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a powerful lens for this purpose due to their balance of accuracy and computational cost.[5][6]

The Rationale for Quantum Chemistry

Classical molecular mechanics force fields are excellent for simulating large systems but are parameterized and cannot describe electronic properties like orbital energies or reactivity. QC calculations are essential for:

-

Determining the most stable 3D conformation: A molecule's geometry dictates its interaction with a target.

-

Understanding electronic distribution: Charge distribution, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) are critical for predicting reactivity and intermolecular interactions.[6][7]

-

Parameterizing molecular mechanics force fields: High-quality partial charges derived from QC calculations improve the accuracy of subsequent, larger-scale simulations like molecular dynamics.

Experimental Protocol: DFT-Based Molecular Characterization

Objective: To determine the optimized geometry, electronic properties, and reactivity descriptors of HC1.

Methodology:

-

Initial Structure Generation:

-

Propose a chemically plausible 2D structure for this compound, consistent with known kinase inhibitor scaffolds (e.g., a substituted quinazoline or pyrimidine core).

-

Convert the 2D sketch into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization with DFT:

-

Software: Gaussian, ORCA, or similar QC package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[6]

-

Basis Set: 6-31G(d) - a good balance of speed and accuracy for organic molecules.[6]

-

Input: The 3D coordinates from step 1.

-

Procedure: Perform a full geometry optimization without constraints. Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-31G(d)).

-

Analysis:

-

Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions.

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.[6]

-

Natural Bond Orbital (NBO) Analysis: Calculate atomic partial charges for use in subsequent simulations.

-

-

Visualization: Quantum Chemical Workflow

Caption: Workflow for Quantum Chemical Characterization of a Novel Molecule.

Data Presentation: Hypothetical QC Results for HC1

| Parameter | Hypothetical Value | Unit | Significance |

| Total Energy | -1950.4321 | Hartrees | Ground state electronic energy of the optimized molecule. |

| Dipole Moment | 3.15 | Debye | Indicates overall molecular polarity. |

| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.89 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.32 | eV | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |

Part 2: Target Engagement: Molecular Docking Simulations

With a validated 3D structure and an understanding of its electronic properties, the next step is to predict how HC1 might bind to its putative biological target. Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the interaction.[4]

The Rationale for Molecular Docking

Docking is a rapid and efficient method to:

-

Generate plausible binding poses: It predicts the orientation and conformation of the ligand within the target's active site.[8]

-

Estimate binding affinity: Scoring functions provide a rank-ordering of binding strength, helping to prioritize compounds.[4]

-

Identify key interactions: It reveals potential hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the complex, guiding future optimization efforts.

Experimental Protocol: Docking HC1 into a Kinase Active Site

Objective: To predict the binding mode of HC1 within the ATP-binding site of a representative protein kinase (e.g., a member of the Src family or a Cyclin-Dependent Kinase).

Methodology:

-

Receptor Preparation:

-

Source: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB), preferably with a co-crystallized inhibitor.[8]

-

Software: Schrödinger Maestro, UCSF Chimera, or AutoDock Tools.

-

Procedure:

-

Remove water molecules and other non-essential heteroatoms.

-

Add hydrogen atoms and assign correct protonation states for residues at a physiological pH (e.g., 7.4).

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of HC1 from Part 1.

-

Assign correct bond orders and generate possible ionization states at physiological pH.

-

-

Docking Protocol Validation (Crucial for Trustworthiness):

-

Procedure: Before docking HC1, take the co-crystallized ligand from the PDB structure, remove it, and then dock it back into the active site.

-

Success Criterion: A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8] This validates that the chosen software, scoring function, and parameters are appropriate for the target system.

-

-

Production Docking:

-

Software: Glide (Schrödinger), AutoDock Vina, or GOLD.

-

Grid Generation: Define a docking grid box centered on the validated binding site of the co-crystallized ligand.

-

Execution: Dock the prepared HC1 structure into the defined grid. Employ a flexible ligand docking protocol, allowing torsional degrees of freedom in the molecule.

-

Analysis: Analyze the top-scoring poses. Examine key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues. Compare these interactions with those of known inhibitors for the target kinase.

-

Visualization: Molecular Docking Workflow

Caption: A Self-Validating Workflow for Molecular Docking Studies.

Part 3: Simulating Reality: Molecular Dynamics of the HC1-Target Complex

Docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a much richer and more realistic view of the protein-ligand complex.[9][10]

The Rationale for Molecular Dynamics

MD simulations are computationally intensive but yield invaluable insights:

-

Stability Assessment: They test the stability of the docked pose. An unstable ligand will drift significantly from its initial position during the simulation.

-

Conformational Sampling: Both the protein and ligand can change conformation upon binding. MD explores these changes, which are missed by rigid-receptor docking.

-

Solvent Effects: MD explicitly includes water molecules, providing a more accurate representation of the solvation and desolvation effects that are crucial for binding.

-

Input for Advanced Calculations: The trajectory from an MD simulation is the foundation for more accurate binding free energy calculations.[11]

Experimental Protocol: MD Simulation of the HC1-Kinase Complex

Objective: To assess the stability of the docked HC1-kinase complex and characterize its dynamic behavior in a simulated physiological environment.

Methodology:

-

System Preparation:

-

Input: The best-scoring docked pose of the HC1-kinase complex from Part 2.

-

Force Field: Choose a suitable force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).[12][13] The ligand (HC1) will require parameterization, using the QC charges from Part 1 as a starting point.

-

Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model) ensuring a sufficient buffer distance (e.g., 10 Å) from the protein to any box edge.[10]

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).[12]

-

-

Simulation Execution (using GROMACS, AMBER, or NAMD):

-

Energy Minimization: Perform a steep-descent energy minimization of the entire system to remove any steric clashes introduced during setup.[10]

-

Equilibration (Two Phases):

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). Gradually release the restraints on the solute to allow the entire system to relax.

-

-

Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

RMSD: Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess overall stability. A stable system will show the RMSD reaching a plateau.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Determine their persistence throughout the simulation.

-

Visualization: Molecular Dynamics Simulation Workflow

Caption: Standard Workflow for a Protein-Ligand Molecular Dynamics Simulation.

Part 4: Quantifying Affinity: Binding Free Energy Calculations

While docking scores and MD stability provide qualitative or semi-quantitative estimates of binding, methods like MM/PBSA and MM/GBSA offer a more rigorous quantitative prediction of the binding free energy (ΔG_bind).[11]

The Rationale for MM/PBSA and MM/GBSA

These "end-point" methods calculate the free energy difference between the bound and unbound states by combining molecular mechanics energies with continuum solvation models.[14][15] They are more accurate than docking scores and less computationally expensive than alchemical methods, making them a popular choice for re-ranking docked poses and analyzing MD trajectories.[16][17]

Experimental Protocol: MM/PBSA Calculation

Objective: To calculate the binding free energy of the HC1-kinase complex.

Methodology:

-

Trajectory Sampling: Take snapshots (frames) at regular intervals from the stable portion of the production MD trajectory generated in Part 3. Using 50-100 frames is common.

-

Energy Calculation: For each snapshot, calculate the following energy terms using the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method:

-

The free energy of the complex (G_complex).

-

The free energy of the protein (G_protein).

-

The free energy of the ligand (G_ligand).

-

-

Binding Free Energy Equation: The binding free energy is calculated as:

-

ΔG_bind = G_complex - (G_protein + G_ligand)

-

-

Energy Decomposition: Each energy term is a sum of:

-

ΔE_MM: Molecular mechanics energy (internal, van der Waals, electrostatic).

-

ΔG_solv: Solvation free energy, which is further divided into a polar component (calculated by the Poisson-Boltzmann equation) and a non-polar component (calculated from the solvent-accessible surface area, SASA).

-

-

Averaging: Average the ΔG_bind values over all the sampled frames to get the final reported binding free energy.

Data Presentation: Hypothetical Binding Free Energy Results for HC1

| Energy Component | Hypothetical Value (kcal/mol) | Contribution |

| Van der Waals Energy | -45.8 | Favorable |

| Electrostatic Energy | -18.2 | Favorable |

| Polar Solvation Energy | +35.5 | Unfavorable (Desolvation penalty) |

| Non-Polar Solvation Energy | -4.1 | Favorable |

| Final ΔG_bind (MM/PBSA) | -32.6 | Overall Predicted Binding Free Energy |

Part 5: Predicting Drug-Likeness: In Silico ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is critical to reducing late-stage drug failures.[18][19][20]

The Rationale for In Silico ADMET

Computational ADMET models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning, can rapidly predict key pharmacokinetic properties.[21][22] This allows for the early flagging of compounds with potential liabilities, such as poor absorption or high toxicity.

Experimental Protocol: ADMET Prediction

Objective: To predict the drug-likeness and potential liabilities of HC1.

Methodology:

-

Input: The 2D or 3D structure of HC1.

-

Software: Use web-based servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab).[18]

-

Property Prediction: Submit the HC1 structure and calculate a range of properties, including:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.

-

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

-

-

Analysis: Compare the predicted properties against acceptable ranges for orally bioavailable drugs. Identify any potential liabilities that may need to be addressed through chemical modification.

Data Presentation: Hypothetical ADMET Profile for HC1

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 390.9 g/mol | < 500 | Pass |

| LogP | 3.8 | < 5.0 | Pass |

| H-Bond Donors | 2 | ≤ 5 | Pass |

| H-Bond Acceptors | 4 | ≤ 10 | Pass |

| Human Intestinal Absorption | 92% | High (>80%) | Good |

| BBB Permeant | No | - | Low risk of CNS side effects |

| CYP2D6 Inhibitor | Yes | No | Potential Liability |

| hERG I Inhibitor | No | No | Low cardiotoxicity risk |

| AMES Toxicity | No | No | Non-mutagenic |

Conclusion and Forward Look

This guide has outlined a comprehensive, multi-stage computational workflow for the characterization of a novel molecule, this compound, conceptualized as the kinase inhibitor HC1. By systematically progressing from quantum mechanics to molecular dynamics and ADMET prediction, we can build a detailed, data-driven hypothesis of the molecule's behavior. The hypothetical results suggest that HC1 is a stable molecule with a strong predicted binding affinity for its target kinase and a generally favorable ADMET profile, with the exception of a potential interaction with the CYP2D6 metabolic enzyme.

This in silico dossier provides a solid foundation for decision-making. It validates HC1 as a promising hit compound, justifies its synthesis for experimental validation, and already points towards a specific liability (CYP2D6 inhibition) that can be addressed in the next cycle of lead optimization. This iterative, integrated approach of computational modeling and experimental validation represents the state-of-the-art in efficient, rational drug design.

References

- Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. In Molecular Modeling of Proteins (pp. 375-394). Humana Press.

- Duan, J., et al. (2021). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug discovery today, 26(2), 557-568.

- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.

- Research and Reviews. (n.d.).

- Deep Origin. (n.d.).

- Gao, A., et al. (2022). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery, 17(10), 1109-1123.

- Gopalkrishnan, R., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(2), 1076-1090.

- MDPI. (2023). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. International Journal of Molecular Sciences, 24(13), 10778.

- BenchChem. (2025). A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery.

- Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.

- Lin, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 12, 788321.

- Al-Hussain, S. A., & Yelekci, K. (2018). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Parameters (Vol. 2, pp. 731-756). Academic Press.

- Gilson, M. K., & Mobley, D. L. (2017). Predicting binding free energies: Frontiers and benchmarks. Biophysical journal, 112(11), 2243-2250.

- Ekins, S., et al. (2002). Progress in computational methods for the prediction of ADMET properties. Current opinion in drug discovery & development, 5(3), 382-390.

- Ozboyaci, M., et al. (2022). Accurate Binding Free Energy Method from End-State MD Simulations.

- Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.

- Journal of Chemical Information and Modeling. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.

- Zhang, Y. (2023). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Highlights in Science, Engineering and Technology, 51, 149-156.

- Rossi, A. R. (n.d.).

- Cavasotto, C. N., & Singh, N. (2019). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.

- Kciuk, M., & Kontek, R. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current pharmaceutical design, 26(31), 3837-3853.

- Journal of Visualized Experiments. (2016).

- RSC Advances. (2022).

- Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(35), 22695-22712.

- YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.

- Eurofins Discovery. (n.d.).

- NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project.

- Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials.

- Chemistry World. (2021).

- Quantum Zeitgeist. (2024). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry.

Sources

- 1. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. nuchemsciences.com [nuchemsciences.com]

- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. youtube.com [youtube.com]

- 14. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 19. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Progress in computational methods for the prediction of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. elearning.uniroma1.it [elearning.uniroma1.it]

- 22. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of C22H23ClN4: A Technical Guide to Structural Elucidation

Introduction: Deciphering the Molecular Architecture of a Novel Compound

In the realm of drug discovery and development, the precise identification and structural characterization of novel chemical entities are paramount. The molecular formula C22H23ClN4 represents a vast landscape of potential isomeric structures, each with unique chemical and pharmacological properties. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to unambiguously determine the structure of a newly synthesized compound with this formula. We will navigate the principles and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Rather than a rigid protocol, this document serves as a strategic guide, illustrating the logical workflow and interpretative reasoning an analytical scientist employs to bring a molecule's identity from an elemental composition to a defined three-dimensional structure.

For the purpose of this guide, we will consider two plausible hypothetical isomers of this compound, Isomer A and Isomer B , to illustrate the process of structural differentiation. These isomers are based on a pyrazole core, a common scaffold in medicinal chemistry.[1][2][3][4][5]

-

Isomer A: 1-(4-chlorophenyl)-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-phenyl-1H-pyrazole

-

Isomer B: 4-((1-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-yl)methyl)morpholine

The subsequent sections will detail the expected spectroscopic data for each isomer and explain how the subtle differences in their spectra can be used for definitive identification.

Part 1: High-Resolution Mass Spectrometry (HRMS) - Confirming the Blueprint

The initial and most critical step in characterizing a new compound is to confirm its elemental composition. High-resolution mass spectrometry provides the necessary precision to distinguish between compounds with the same nominal mass but different molecular formulas.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

-

Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds as they are readily protonated.

-

Data Acquisition: The instrument is calibrated using a known standard. The analysis is performed in full scan mode over a mass range that includes the expected molecular ion.

dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="10"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_0" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Dissolve Sample" -> "Dilute to 1 mg/mL"; }

subgraph "cluster_1" { label="HRMS Analysis"; bgcolor="#F1F3F4"; "Inject into ESI Source" -> "Ionization" -> "Mass Analyzer (TOF/Orbitrap)" -> "Detector"; }

subgraph "cluster_2" { label="Data Processing"; bgcolor="#F1F3F4"; "Detector" -> "Generate Mass Spectrum" -> "Determine Exact Mass" -> "Confirm Formula"; }

"Dilute to 1 mg/mL" -> "Inject into ESI Source" [lhead="cluster_1", ltail="cluster_0"]; "Mass Analyzer (TOF/Orbitrap)" -> "Generate Mass Spectrum" [lhead="cluster_2"]; } caption: "Workflow for HRMS Analysis"

Data Interpretation: The Molecular Ion and Isotopic Pattern

The key piece of information from HRMS is the exact mass of the molecular ion. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak ([M]+) and the [M+2]+ peak.[6][7][8] The ratio of the intensities of these two peaks will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8]

| Parameter | Expected Value for this compound |

| Calculated Exact Mass ([M]+ for C22H23³⁵ClN4) | 390.1615 |

| Calculated Exact Mass ([M+2]+ for C22H23³⁷ClN4) | 392.1585 |

| Observed [M]+/[M+2]+ Ratio | Approximately 3:1 |

Fragmentation Analysis: Differentiating Isomers

While HRMS confirms the molecular formula, tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecular ion. The fragmentation pathways will differ for Isomer A and Isomer B due to their distinct structural features.

-

Isomer A: Expect fragmentation at the methylene bridge, leading to the loss of the dimethylpyrazole moiety or the chlorophenylpyrazole moiety.

-

Isomer B: The morpholine ring is a likely site of fragmentation, potentially through ring-opening or loss of the entire morpholine group.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[3][7][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="10"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_0" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Place solid sample on ATR crystal"; }

subgraph "cluster_1" { label="IR Analysis"; bgcolor="#F1F3F4"; "Acquire Background Spectrum" -> "Acquire Sample Spectrum"; }

subgraph "cluster_2" { label="Data Processing"; bgcolor="#F1F3F4"; "Sample Spectrum" -> "Generate IR Spectrum" -> "Identify Characteristic Bands"; }

"Place solid sample on ATR crystal" -> "Acquire Background Spectrum" [lhead="cluster_1", ltail="cluster_0"]; "Acquire Sample Spectrum" -> "Generate IR Spectrum" [lhead="cluster_2"]; } caption: "Workflow for ATR-IR Spectroscopy"

Predicted IR Spectra

| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer A | Isomer B |

| Aromatic C-H stretch | 3100-3000 | Present | Present |

| Aliphatic C-H stretch | 3000-2850 | Present | Present |

| C=N stretch (pyrazole) | 1600-1475 | Present | Present |

| C=C stretch (aromatic) | 1600-1450 | Present | Present |

| C-N stretch | 1350-1000 | Present | Present |

| C-O stretch (ether in morpholine) | 1150-1085 | Absent | Present |

| C-Cl stretch | 800-600 | Present | Present |

The most significant difference in the predicted IR spectra is the presence of a strong C-O stretching band for Isomer B due to the morpholine ring, which would be absent in the spectrum of Isomer A .

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][4][10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals.